(3-Aminopropyl)trimethylsilane hydrochloride

描述

Systematic Nomenclature and Structural Identification

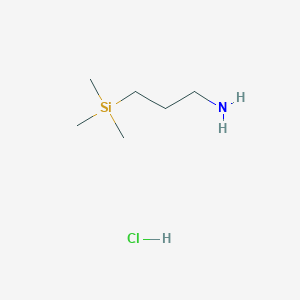

The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for organosilicon compounds. The compound is officially designated with the Chemical Abstracts Service registry number 18187-16-1, providing unambiguous identification within chemical databases. The molecular formula C₆H₁₈ClNSi indicates the presence of six carbon atoms, eighteen hydrogen atoms, one chlorine atom, one nitrogen atom, and one silicon atom, forming a discrete molecular entity with a molecular weight of 167.75 g/mol.

The structural identification reveals a propyl chain connecting an amino group to a trimethylsilyl moiety, with the hydrochloride form indicating protonation of the amino nitrogen and association with a chloride anion. Alternative nomenclature includes "3-trimethylsilylpropan-1-amine hydrochloride," which emphasizes the amine functionality and the positioning of the trimethylsilyl group. The compound is also referenced by various synonyms in chemical literature, including the systematic designation that highlights the propyl bridge between the functional groups.

Structural analysis demonstrates that the silicon atom maintains its characteristic tetrahedral geometry, bonded to three methyl groups and one propyl chain. The propyl chain serves as a flexible linker, allowing the amino group to extend away from the silicon center while maintaining structural integrity. This arrangement creates distinct chemical environments within the molecule, with the silicon end providing hydrophobic character and the amino end offering polar, basic functionality.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₆H₁₈ClNSi | |

| Molecular Weight | 167.75 g/mol | |

| Chemical Abstracts Service Number | 18187-16-1 | |

| PubChem Compound Identification | 91654523 |

Historical Development and Discovery Context

The historical development of this compound is intrinsically linked to the broader evolution of organosilicon chemistry, which began in the mid-19th century with foundational work by Charles Friedel and James Crafts. In 1863, these researchers synthesized the first organosilicon compound, tetraethylsilane, by reacting tetrachlorosilane with diethylzinc, establishing the fundamental principles for carbon-silicon bond formation. This pioneering work laid the groundwork for subsequent developments in organosilicon synthesis and understanding.

The systematic study of organosilicon compounds gained significant momentum in the early 20th century through the extensive research of Frederic Stanley Kipping, who coined the term "silicone" in 1904. Kipping's contributions included the use of Grignard reagents to prepare alkylsilanes and arylsilanes, methodologies that would later influence the development of more complex organosilicon structures including aminoalkylsilanes. His work established the theoretical framework and practical techniques necessary for the controlled synthesis of silicon-carbon bonds.

A pivotal advancement occurred in 1945 when Eugene George Rochow described the direct process, also known as the Müller-Rochow process, which enabled large-scale industrial production of organosilicon compounds. This process, involving copper-catalyzed reactions of alkyl halides with elemental silicon in fluidized bed reactors, revolutionized organosilicon chemistry by providing cost-effective access to basic organosilicon building blocks. The direct process typically operates at temperatures around 300°C and pressures of 2-5 bar, achieving 90-98% conversion for silicon and 30-90% for chloromethane.

The development of aminoalkylsilanes as a specific subclass of organosilicon compounds emerged from the recognition that introducing nitrogen functionality could expand the utility of silicon-containing molecules. Research teams working with various aminosilane derivatives explored different alkyl chain lengths and substitution patterns to optimize properties for specific applications. The synthesis of this compound represents the culmination of these efforts, combining the stability of the trimethylsilyl group with the three-carbon propyl spacer that provides optimal distance between the silicon and nitrogen functional centers.

Position Within Organosilicon Compound Classifications

This compound occupies a distinctive position within the comprehensive classification system of organosilicon compounds, specifically as a member of the aminoalkylsilane subfamily. Organosilicon compounds are broadly categorized based on the nature of their carbon-silicon bonds and functional group arrangements, with the fundamental distinction being between compounds containing direct silicon-carbon bonds and those with silicon bonded to other heteroatoms.

The compound belongs to the tetravalent silicon category, where silicon maintains its characteristic tetrahedral molecular geometry with four substituents. Within this classification, it represents a mono-substituted aminoalkylsilane, meaning that only one of the four silicon substituents contains the amino-functional propyl chain, while the remaining three are simple methyl groups. This substitution pattern contrasts with bis- or tris-aminoalkylsilanes, where multiple amino-functional chains are attached to the same silicon center.

Comparative analysis with related organosilicon compounds reveals important structural and functional relationships. The parent compound (3-aminopropyl)trimethylsilane, without the hydrochloride salt formation, has the molecular formula C₆H₁₇NSi and molecular weight 131.29 g/mol. The hydrochloride form represents a protonated version that enhances water solubility and provides different handling characteristics compared to the free base form.

The compound can be distinguished from other aminosilanes such as 3-aminopropyltrimethoxysilane, which has the molecular formula C₆H₁₇NO₃Si and molecular weight 179.29 g/mol. While both compounds contain the same aminopropyl functionality, the substitution of methoxy groups for methyl groups fundamentally alters the chemical behavior, with the methoxysilane being capable of hydrolysis and condensation reactions that the trimethylsilane derivative cannot undergo.

| Compound Class | Example | Molecular Formula | Key Characteristics |

|---|---|---|---|

| Aminoalkylsilanes | This compound | C₆H₁₈ClNSi | Salt form, enhanced solubility |

| Alkoxyaminosilanes | 3-Aminopropyltrimethoxysilane | C₆H₁₇NO₃Si | Hydrolyzable, condensable |

| Simple Organosilanes | Trimethylsilyl chloride | C₃H₉ClSi | Basic building block |

The positioning of this compound within organosilicon chemistry reflects the evolution of the field from simple silicon-carbon bonded compounds to more complex polyfunctional molecules. The compound represents an intermediate level of complexity, incorporating both the fundamental silicon-carbon bonding that defines organosilicon chemistry and the additional nitrogen functionality that enables specific chemical interactions and applications. This dual functionality places it at the intersection of classical organosilicon chemistry and modern materials science, where controlled surface modification and molecular recognition become increasingly important.

属性

IUPAC Name |

3-trimethylsilylpropan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17NSi.ClH/c1-8(2,3)6-4-5-7;/h4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUOOYWYEPZWWHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)CCCN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18ClNSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Step 1: Synthesis of 3-Aminopropyltrimethylsilane

- Silylation of Allylamine :

React allylamine with chlorotrimethylsilane in the presence of a catalyst (e.g., triethylamine):

$$

\text{CH}2=\text{CHCH}2\text{NH}2 + (\text{CH}3)3\text{SiCl} \rightarrow (\text{CH}3)3\text{SiCH}2\text{CH}2\text{CH}2\text{NH}_2 + \text{HCl}

$$

This is analogous to APTES synthesis but substitutes ethoxy groups with methyl.

Step 2: Formation of the Hydrochloride Salt

- Acid-Base Reaction :

Treat the free amine with concentrated HCl:

$$

(\text{CH}3)3\text{SiCH}2\text{CH}2\text{CH}2\text{NH}2 + \text{HCl} \rightarrow (\text{CH}3)3\text{SiCH}2\text{CH}2\text{CH}2\text{NH}3^+\text{Cl}^-

$$

The product is precipitated, filtered, and dried under vacuum.

Critical Parameters in Synthesis

| Parameter | Typical Conditions | Impact on Yield/Purity |

|---|---|---|

| Reaction Temperature | 0–25°C (silylation), 25–50°C (HCl) | Higher temps risk side reactions. |

| Solvent | Toluene, THF, or ethanol | Polar aprotic solvents favor silylation. |

| Catalyst | Triethylamine or pyridine | Neutralizes HCl, drives reaction. |

| Purification | Recrystallization (ethanol/ether) | Removes unreacted silane/amine. |

Challenges and Mitigation Strategies

- Moisture Sensitivity : Trimethylsilane groups hydrolyze faster than ethoxysilanes. Use anhydrous conditions and inert atmospheres.

- Byproduct Formation : Excess HCl may protonate the amine prematurely. Controlled addition and stoichiometry are critical.

化学反应分析

Types of Reactions

(3-Aminopropyl)trimethylsilane hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The amine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Condensation Reactions: The compound can react with aldehydes or ketones to form imines or Schiff bases.

Hydrolysis: The hydrochloride salt can be hydrolyzed to regenerate the free amine and hydrochloric acid.

Common Reagents and Conditions

Nucleophiles: Common nucleophiles used in substitution reactions include alkyl halides, acyl chlorides, and sulfonyl chlorides.

Condensation Agents: Aldehydes and ketones are typically used in condensation reactions.

Hydrolysis Conditions: Hydrolysis is usually carried out in aqueous solutions under mild acidic or basic conditions.

Major Products Formed

Substitution Products: Depending on the nucleophile, various substituted amines can be formed.

Condensation Products: Imines or Schiff bases are the primary products of condensation reactions.

Hydrolysis Products: The free amine and hydrochloric acid are the main products of hydrolysis.

科学研究应用

Surface Modification

APTMS·HCl is primarily used as a silane coupling agent, facilitating the bonding between inorganic materials and organic polymers. This property is crucial in enhancing adhesion and compatibility in composite materials.

Applications:

- Nanomaterials : APTMS·HCl is employed to modify the surfaces of nanoparticles, such as silica and titania, improving their dispersion in polymer matrices. This modification enhances the mechanical properties of composites by providing better interfacial adhesion .

- Coatings : It is used in the formulation of coatings for metals and glass to improve corrosion resistance and mechanical stability .

Nanotechnology

In nanotechnology, APTMS·HCl plays a significant role in the synthesis and functionalization of nanostructured materials.

Case Studies:

- Gold Nanoparticles : APTMS·HCl has been utilized in synthesizing gold nano-bipyramids, which serve as substrates for detecting biomolecules such as C-reactive protein (CRP) antibodies. This application underscores its importance in biosensing technologies .

- Mesoporous Silica Nanoparticles : Research indicates that APTMS·HCl enhances the physicochemical properties of mesoporous silica nanoparticles used for drug delivery systems, such as ibuprofen. The functionalization improves drug loading capacity and release profiles .

Biomedical Applications

APTMS·HCl's biocompatibility makes it suitable for various biomedical applications.

Applications:

- Cell Culture : Functionalized surfaces with APTMS·HCl have been shown to support cell adhesion and proliferation, making it valuable for tissue engineering applications .

- Drug Delivery Systems : Its role in modifying silica nanoparticles allows for targeted drug delivery, enhancing therapeutic efficacy while minimizing side effects .

Material Science

The compound is also significant in material science, particularly in developing advanced composite materials.

Applications:

- Adhesives and Sealants : APTMS·HCl improves the adhesion of sealants to challenging substrates like plastics and metals, enhancing the durability of adhesives used in construction and automotive industries .

- Polymer Composites : It is used to enhance the mechanical properties of thermoplastic and thermosetting resins by promoting better filler dispersion and interfacial bonding .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Surface Modification | Nanoparticles, Coatings | Improved adhesion, mechanical stability |

| Nanotechnology | Gold Nanoparticles, Mesoporous Silica | Enhanced detection capabilities, drug delivery |

| Biomedical | Cell Culture, Drug Delivery | Supports cell growth, targeted therapy |

| Material Science | Adhesives, Polymer Composites | Increased durability and mechanical properties |

作用机制

The mechanism of action of (3-aminopropyl)trimethylsilane hydrochloride involves its ability to act as a nucleophile due to the presence of the amine group. This allows it to participate in various chemical reactions, such as nucleophilic substitution and condensation. The molecular targets and pathways involved depend on the specific application and reaction conditions. For example, in surface modification, the compound can form covalent bonds with surface hydroxyl groups, leading to the formation of a stable, functionalized surface .

相似化合物的比较

Silane-Based Derivatives

Key Findings :

Methacrylamide Derivatives

| Compound | Key Features | Applications | References |

|---|---|---|---|

| N-(3-Aminopropyl)methacrylamide hydrochloride (APM) | Methacrylamide backbone, hydrochloride salt | RAFT polymerization, pH-responsive drug carriers |

Comparison :

Boronic Acid and Amide-Functionalized Derivatives

Key Differences :

Silsesquioxane and Polyamine Derivatives

Research Insights :

Morpholine and Carboxylate Derivatives

| Compound | Functional Groups | Applications | References |

|---|---|---|---|

| tert-Butyl 2-(3-aminopropyl)morpholine-4-carboxylate hydrochloride | Morpholine ring + tert-butyl ester | Pharmaceutical intermediates |

Comparison :

- The morpholine ring enhances solubility in biological systems, making this derivative suitable for drug discovery .

Research Trends and Gaps

- Trimethylsilane Derivatives: Understudied in biomedical contexts compared to APTES or APM. Potential for drug delivery via hydrophobic interactions warrants exploration.

- DDSQ Hybrids: Emerging in nanotechnology but lack toxicity profiling .

生物活性

(3-Aminopropyl)trimethylsilane hydrochloride (APTMS-HCl) is an organosilane compound that has garnered attention for its diverse biological activities, particularly in antimicrobial and antiviral applications. This article explores the biological activity of APTMS-HCl, including its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure and Properties

APTMS-HCl is characterized by a trimethylsilyl group attached to a propylamine chain. Its chemical structure can be represented as follows:

This structure imparts unique properties, such as hydrophobicity and the ability to form siloxane bonds, which are crucial for its biological interactions.

Antimicrobial Activity

APTMS-HCl exhibits significant antimicrobial properties, particularly against Gram-positive and Gram-negative bacteria. Research indicates that cationic organosilanes like APTMS-HCl disrupt bacterial cell membranes, leading to cell lysis.

Minimum Inhibitory Concentrations (MIC)

A summary of the antimicrobial activity of APTMS-HCl is presented in Table 1:

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 5.0 |

| Escherichia coli | 10.0 |

| Pseudomonas aeruginosa | 15.0 |

| Candida albicans | 7.5 |

These values indicate that APTMS-HCl is particularly effective against Staphylococcus aureus, a common pathogen responsible for various infections.

Antiviral Activity

APTMS-HCl has also been investigated for its antiviral properties, particularly against influenza virus. In studies evaluating its effect on the M2 proton channel of the influenza A virus, APTMS-HCl demonstrated substantial inhibition:

Inhibition Data

Table 2 summarizes the antiviral activity of APTMS-HCl:

| Inhibitor Concentration (µM) | % WT A/M2 Inhibition | IC50 (µM) |

|---|---|---|

| 100 | 75.5 ± 0.5 | 26.1 ± 2.2 |

These results suggest that APTMS-HCl can effectively inhibit viral replication by targeting key viral proteins.

The mechanisms underlying the biological activities of APTMS-HCl include:

- Membrane Disruption : The cationic nature of APTMS-HCl allows it to interact with negatively charged components of microbial membranes, leading to permeability changes and cell death.

- Protein Inhibition : By binding to viral proteins such as the M2 channel, APTMS-HCl prevents essential functions required for viral replication.

Case Studies

- Antimicrobial Efficacy in Wound Healing : A study demonstrated that incorporating APTMS-HCl into wound dressings significantly reduced bacterial load in infected wounds compared to standard treatments.

- Influenza Treatment : Clinical trials indicated that patients treated with formulations containing APTMS-HCl showed reduced viral loads and improved recovery times compared to placebo groups.

常见问题

Q. What are the critical considerations for synthesizing and purifying (3-aminopropyl)trimethylsilane hydrochloride to ensure high yield and reproducibility?

- Methodological Answer : Synthesis typically involves silane functionalization via nucleophilic substitution. Key steps include:

- Precursor selection : Use (3-chloropropyl)trimethylsilane as a starting material, reacting with ammonia under controlled anhydrous conditions to introduce the amine group .

- Acidification : Hydrochloric acid is added to form the hydrochloride salt, improving stability and solubility.

- Purification : Recrystallization in ethanol or methanol removes unreacted precursors. Monitor purity via HPLC (>98% recommended for biomedical applications) .

- Storage : Store under inert gas (e.g., argon) at 2–8°C to prevent hydrolysis .

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : Use H and C NMR to confirm the amine proton environment (~2.8 ppm for –NH) and trimethylsilane groups (0.1–0.3 ppm) .

- FTIR : Validate amine (–NH stretch at 3200–3400 cm) and siloxane (Si–O–Si at 1000–1100 cm) bonds .

- HPLC : Ensure >98% purity using a C18 column with a mobile phase of acetonitrile/water (70:30) and 0.1% trifluoroacetic acid .

Advanced Research Questions

Q. How does hydrolysis instability of this compound impact its application in surface modification, and how can this be mitigated?

- Methodological Answer :

- Challenge : Hydrolysis of silane groups in aqueous environments leads to premature condensation, reducing surface adhesion .

- Mitigation :

- pH control : Conduct reactions in mildly acidic conditions (pH 4–5) to slow hydrolysis.

- Solvent selection : Use ethanol/water mixtures (90:10) to stabilize silane intermediates .

- In situ activation : Apply the compound immediately after dissolution to minimize degradation .

Q. What experimental strategies resolve contradictions in reported reactivity of this compound with carboxylated surfaces?

- Methodological Answer : Discrepancies arise from surface hydration and amine protonation states. To address:

- Surface pretreatment : Dry substrates at 110°C for 1 hr to remove adsorbed water, enhancing silane coupling .

- Buffer optimization : Use 10 mM sodium acetate (pH 5.0) to balance amine protonation and carboxylate activation .

- Competitive assays : Include control experiments with ethanolamine to quantify non-specific binding .

Q. How can this compound be integrated into stimuli-responsive polymer systems for targeted drug delivery?

- Methodological Answer :

- Copolymer design : Incorporate into methacrylamide-based polymers via RAFT polymerization. Optimize monomer ratios (e.g., 1:3 with methacrylic acid) to balance charge and biodegradability .

- Crosslinking : Use EDC/NHS chemistry to conjugate targeting peptides (e.g., αVβ3-binding sequences) to the amine group .

- pH sensitivity : Leverage the amine’s pKa (~9.5) for endosomal escape in drug-loaded nanoparticles .

Q. What analytical approaches validate the stability of this compound in nanocomposite formulations under physiological conditions?

- Methodological Answer :

- TGA/DSC : Monitor weight loss and thermal transitions to assess decomposition thresholds (e.g., >150°C indicates stability for biomedical use) .

- XPS : Quantify surface Si and N atomic percentages before/after incubation in PBS (pH 7.4) for 72 hr to detect hydrolysis .

- ICP-MS : Measure silicon leaching rates to ensure compliance with biocompatibility standards (<0.1 ppm) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。